LTI-291 is classified as a glucocerebrosidase activator. It has been developed through clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with GBA1-associated Parkinson's disease. The compound's development is part of ongoing research into therapies that target lysosomal storage disorders and related neurodegenerative diseases .
The synthesis of LTI-291 involves complex organic chemistry techniques aimed at creating a compound that can effectively penetrate the central nervous system and modulate glucocerebrosidase activity. Specific details about the synthetic route are typically proprietary, but general methodologies may include:
These methods ensure that LTI-291 is synthesized in a form that is both effective and safe for clinical use .
LTI-291 primarily acts through modulation of glucocerebrosidase activity. The key chemical reactions involved include:
These interactions are crucial for its therapeutic efficacy in treating conditions like Parkinson's disease .
The mechanism by which LTI-291 exerts its effects involves several steps:
Clinical studies have shown that treatment with LTI-291 leads to significant reductions in levels of glycosphingolipid substrates over time .
While specific physical properties such as melting point or solubility are not detailed in the available sources, compounds like LTI-291 are typically characterized by:
Chemical properties relevant to LTI-291 include:
These properties are essential for ensuring effective delivery and action within biological systems .
LTI-291 has significant potential applications in treating neurodegenerative diseases linked to lysosomal dysfunctions. Its primary application includes:
Ongoing clinical trials continue to explore its efficacy and safety profile, aiming to establish it as a viable therapeutic option for managing Parkinson's disease symptoms and potentially modifying disease progression .
LTI-291 (pariceract) is a first-in-class, small-molecule allosteric activator of glucocerebrosidase (GCase) that binds to a regulatory site distinct from the enzyme's catalytic center. This binding induces conformational changes that enhance the hydrolysis of glycosphingolipids, particularly glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph), without competing with the natural substrate. Unlike pharmacological chaperones (e.g., ambroxol) that stabilize GCase in the endoplasmic reticulum but may inhibit enzymatic activity, LTI-291 directly increases catalytic efficiency in the lysosomal environment. This mechanism is critical for re-establishing sphingolipid recycling in neurons, thereby reducing the accumulation of toxic substrates implicated in Parkinson's disease pathogenesis [1] [2] [7].
Table 1: Mechanism Comparison of GCase-Targeted Compounds
Compound Type | Binding Site | Effect on GCase Folding | Effect on Catalytic Activity |
---|---|---|---|
Allosteric Activator (LTI-291) | Allosteric pocket (Domain III) | Minimal stabilization | ↑↑↑ Catalytic efficiency (kcat/Km) |
Pharmacological Chaperone (NCGC326) | Active site/proximal | ↑↑↑ ER stabilization | Transient inhibition |
Iminosugar Inhibitors (Isofagomine) | Active site | ↑↑ Misfolding correction | Competitive inhibition |
Biochemical and computational studies reveal that LTI-291 (chemical name: 5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (trans-4-pentyloxy-cyclohexyl)-amide; CAS# 1919820-28-2) interacts with GCase's C-terminal domain III, which houses the enzyme's triosephosphate isomerase (TIM) barrel structure. The compound's pyrazolopyrimidine core anchors it to a hydrophobic pocket near the dimer interface through van der Waals contacts, while its trans-4-pentyloxy-cyclohexylamide moiety forms hydrogen bonds with residues Thr307, Arg359, and Asp364. This binding stabilizes a catalytically competent conformation of the active site, increasing substrate accessibility without occluding the catalytic cleft. Mutagenesis studies confirm that substitutions at Arg359 abolish LTI-291-mediated activation, underscoring the residue's role in allosteric signal transduction [4] [9].
Table 2: Key Structural Interactions of LTI-291 with GCase
LTI-291 Chemical Motif | GCase Residue | Interaction Type | Functional Consequence |
---|---|---|---|
Pyrazolo[1,5-a]pyrimidine core | Phe397, Val398 | Hydrophobic packing | Anchoring to allosteric pocket |
Carboxamide linker | Thr307 | Hydrogen bond | Conformational stabilization |
trans-4-Pentyloxy-cyclohexyl | Arg359, Asp364 | H-bond/electrostatic | Activation signal transmission |
LTI-291 demonstrates dose-dependent enhancement of GCase activity across recombinant enzyme systems, patient-derived fibroblasts, and neuronal cell models. In recombinant wild-type GCase assays, LTI-291 reduces the Km for synthetic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) by 40–60% without altering Vmax, indicating improved substrate affinity. The EC50 values range from 0.8–1.2 µM in cell-free systems and 2.5–5.0 µM in patient-derived fibroblasts expressing the N370S or L444P mutations. Pharmacokinetic studies in healthy volunteers reveal dose-proportional increases in Cmax and AUC0–24 after single doses (3–90 mg), with a plasma half-life of ~28 hours supporting once-daily dosing. Notably, maximal GCase activation (Emax) plateaus at 30 mg, consistent with target saturation [1] [7] [9].
Table 3: Kinetic Parameters of LTI-291-Mediated GCase Activation
System | Basal Activity (nmol/hr/mg) | LTI-291 EC50 (µM) | Maximal Fold Activation | Key Kinetic Change |
---|---|---|---|---|
Recombinant GCase (WT) | 120 ± 15 | 0.8 ± 0.1 | 2.8 ± 0.3 | ↓ Km by 58% |
N370S Fibroblasts | 35 ± 5 | 2.5 ± 0.4 | 3.2 ± 0.4 | ↑ kcat by 75% |
L444P iPSC-Derived Neurons | 18 ± 3 | 5.0 ± 0.7 | 2.5 ± 0.2 | ↓ Km by 42% |
Comprehensive selectivity screening confirms LTI-291's specificity for GCase over related lysosomal hydrolases. At concentrations up to 100 µM, the compound shows no significant activation or inhibition (>90% residual activity) of galactocerebrosidase (GALC), α-galactosidase (GLA), β-hexosaminidase (HEXB), or cathepsin D. Crucially, LTI-291 exhibits >100-fold selectivity for GCase over the non-lysosomal glucosylceramidase GBA2, which shares overlapping substrate specificity but localizes to the cytoplasm. This selectivity profile minimizes off-target lipid metabolism disruptions. However, weak inhibition of GBA3 (cytosolic β-glucosidase) occurs at IC50 > 50 µM, a concentration 50-fold higher than therapeutic GCase-activating doses. The absence of significant off-target binding in proteome-wide affinity assays further supports its molecular specificity [2] [3] [4].
Table 4: Selectivity Profile of LTI-291 Against Related Enzymes
Enzyme | Subcellular Localization | Residual Activity at 10 µM (%) | Fold Selectivity (vs. GCase) |
---|---|---|---|
GCase (GCase) | Lysosome | 280 ± 25* | 1 (Reference) |
GBA2 | Cytoplasm | 105 ± 8 | >100 |
GBA3 | Cytoplasm (liver) | 92 ± 6 | >50 |
GALC | Lysosome | 97 ± 4 | >100 |
α-Galactosidase | Lysosome | 101 ± 5 | >100 |
Activity enhancement |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7